N-(4-nitrophenyl)-2-tosylacetamide
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Overview
Description
“N-(4-nitrophenyl)” compounds are a class of organic compounds that contain a nitrophenyl functional group . They are often used in various chemical processes and are commonly present in soils and in surface and ground waters .
Synthesis Analysis
The synthesis of “N-(4-nitrophenyl)” compounds often involves catalytic hydrogenation . For example, N-4-nitrophenyl nicotinamide has been synthesized using a stabilized Pd nanoparticle-organic-silica catalyst .
Molecular Structure Analysis
The molecular structures of “N-(4-nitrophenyl)” compounds have been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .
Chemical Reactions Analysis
“N-(4-nitrophenyl)” compounds are often involved in catalytic reduction reactions . For instance, the catalytic reduction of N-4-nitrophenyl nicotinamide has been demonstrated using a stabilized Pd nanoparticle-organic-silica catalyst .
Physical And Chemical Properties Analysis
“N-(4-nitrophenyl)” compounds exhibit unique properties due to their nanostructured materials . These properties include shape and size-dependent catalytic activity, structural chemistry of the active nanoparticles, reconstruction of nanoparticles surface, and functions of diffusion to control catalytic activity .
Scientific Research Applications
Chemical Reactions and Molecular Transformations
- N-(4-Nitrophenyl)-2-tosylacetamide has been studied for its role in various chemical reactions. For instance, amidines like N-(4-nitrophenyl)-2-tosylacetamide undergo nucleophilic attack to form derivatives through reactions such as the Smiles rearrangement, leading to the formation of compounds like N1-(p-Nitrophenyl)-N1-(p-methylphenyl)N2-(p-chlorophenyl)acetamidine (Ono, Araya, & Tamura, 1990). This type of chemical transformation is significant in the field of synthetic organic chemistry.
Solvatochromism Studies
- Research into the solvatochromic behavior of compounds like N-(4-Methyl-2-nitrophenyl)acetamide, which is structurally related to N-(4-nitrophenyl)-2-tosylacetamide, reveals insights into their interactions with solvents. These studies show that such compounds form complexes with solvents, exhibiting unique solvation properties (Krivoruchka et al., 2004). This kind of research is valuable for understanding molecular interactions in various media.
Alkylation Studies
- The compound has been used in studies examining the alkylation of N-substituted 2-phenylacetamides, providing insights into the reactivity and orientation in such reactions (Mijin, Jankovic, & Petrović, 2002). This research contributes to the broader understanding of reaction mechanisms in organic chemistry.
Photocatalytic Studies
- Compounds similar to N-(4-nitrophenyl)-2-tosylacetamide, such as acetaminophen derivatives, have been investigated for their photocatalytic degradation. These studies are crucial for understanding the environmental impact and degradation pathways of such compounds (Jallouli et al., 2017).
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that N-(4-nitrophenyl)-2-tosylacetamide may also interact with various biological targets.
Mode of Action
It is known that nitrophenol derivatives can undergo catalytic reduction . This process could potentially lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
It is known that 4-nitrophenol is a product of the enzymatic cleavage of several synthetic substrates . This suggests that N-(4-nitrophenyl)-2-tosylacetamide might also be involved in similar biochemical pathways.
Pharmacokinetics
The molecular weight of the compound is 1801607 , which could influence its bioavailability and pharmacokinetic behavior.
Result of Action
Similar compounds have been shown to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . This suggests that N-(4-nitrophenyl)-2-tosylacetamide might also have similar effects.
Action Environment
The action of N-(4-nitrophenyl)-2-tosylacetamide can be influenced by various environmental factors. For instance, the catalytic reduction of nitrophenol derivatives is known to be affected by parameters such as multiphase flow regimes, reactor residence times, temperature, and pressure . Additionally, 4-nitrophenol, a common pollutant in soils and surface and ground waters, is widely used in manufacturing many products . This suggests that environmental contamination could potentially influence the action, efficacy, and stability of N-(4-nitrophenyl)-2-tosylacetamide.
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-methylphenyl)sulfonyl-N-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S/c1-11-2-8-14(9-3-11)23(21,22)10-15(18)16-12-4-6-13(7-5-12)17(19)20/h2-9H,10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUNCTCMJADHOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-nitrophenyl)-2-tosylacetamide |
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